2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid
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Overview
Description
NSC-119910 is a small molecule inhibitor known for its role in inhibiting eukaryotic protein synthesis. This compound has been identified through high throughput screening and has shown potential in various scientific research applications, particularly in the field of cancer research .
Chemical Reactions Analysis
NSC-119910 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-119910 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of protein synthesis and to understand the molecular mechanisms involved in this process.
Biology: It is used to investigate the role of protein synthesis in various biological processes and to study the effects of its inhibition on cellular functions.
Medicine: NSC-119910 has potential therapeutic applications in cancer treatment, as it can inhibit the synthesis of proteins that are essential for cancer cell growth and proliferation.
Mechanism of Action
The mechanism of action of NSC-119910 involves the inhibition of eukaryotic protein synthesis. This compound targets specific molecular pathways and proteins involved in the initiation and elongation phases of protein synthesis. By inhibiting these pathways, NSC-119910 effectively blocks the production of proteins that are essential for cell growth and proliferation .
Comparison with Similar Compounds
NSC-119910 is unique in its ability to inhibit eukaryotic protein synthesis. Similar compounds include:
NSC 119915: Another inhibitor of protein synthesis with similar properties.
NSC 119911: A compound with similar inhibitory effects on protein synthesis.
Gallein: A compound that also inhibits protein synthesis but has different molecular targets.
NSC 119893: Another related compound with inhibitory effects on protein synthesis.
NSC 119913: A compound with similar properties and effects.
Properties
Molecular Formula |
C20H18O7 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H18O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h5-10,21,23-24H,1-4H2,(H,25,26) |
InChI Key |
CAVIJGGXNIURPI-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O |
Appearance |
Solid powder |
Pictograms |
Corrosive |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M-119; M 119; M119; NSC119910; NSC 119910; NSC-119910; Gbetagamma Modulator I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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